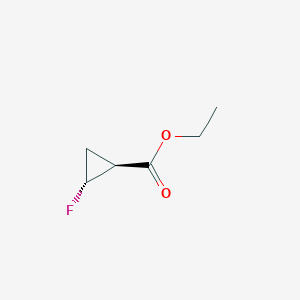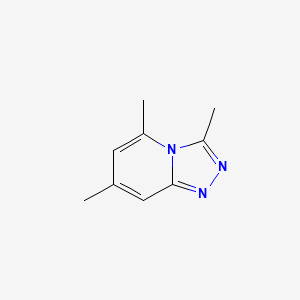
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C14H13F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to oxidation to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of advanced catalytic systems to enhance yield and purity.
化学反応の分析
Types of Reactions
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and ketone groups, resulting in different chemical properties and reactivity.
4-Oxo-1-cyclohexanecarboxylic acid: Similar structure but without the trifluoromethyl group, leading to variations in biological activity and chemical behavior.
Uniqueness
The presence of the trifluoromethyl group in 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid imparts unique properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.
特性
分子式 |
C14H13F3O3 |
|---|---|
分子量 |
286.25 g/mol |
IUPAC名 |
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H13F3O3/c15-14(16,17)10-5-3-9(4-6-10)13(12(19)20)7-1-2-11(18)8-13/h3-6H,1-2,7-8H2,(H,19,20) |
InChIキー |
ALDRLKKNRGJUAJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CC(C1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


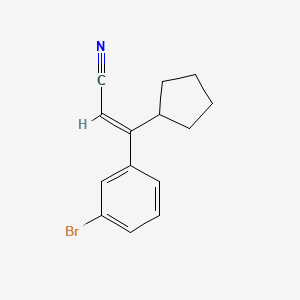
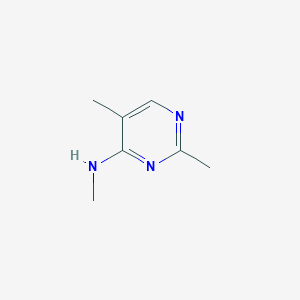
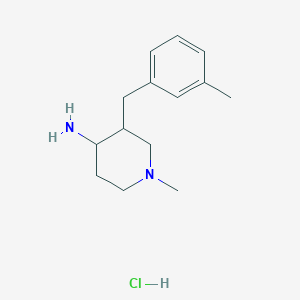
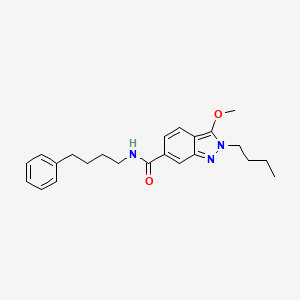
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)
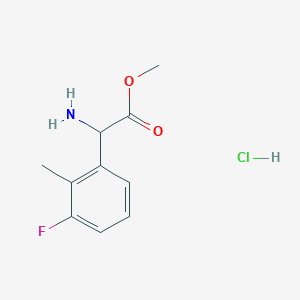
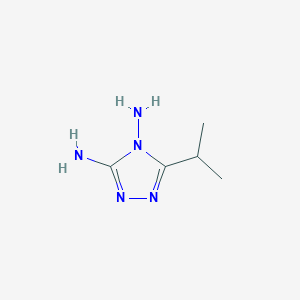
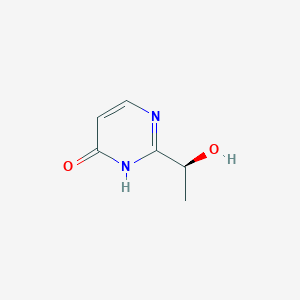
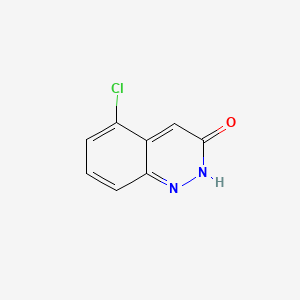
![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)
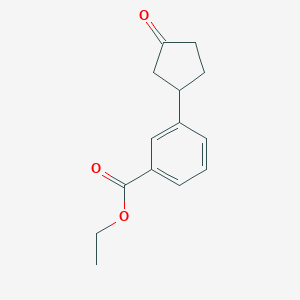
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)
